(5,5-Dimethylpiperidin-3-yl)methanol
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Overview
Description
(5,5-Dimethylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylpiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form amines or other reduced derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, reduced derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(5,5-Dimethylpiperidin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-Dimethylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethylpiperidin-3-yl)methanol: Another piperidine derivative with similar structural features but different substitution patterns.
3,5-Dimethylpiperidine: A related compound with a different functional group, lacking the hydroxyl group present in (5,5-Dimethylpiperidin-3-yl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5,5-dimethylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)3-7(5-10)4-9-6-8/h7,9-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCTOBKYIESAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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